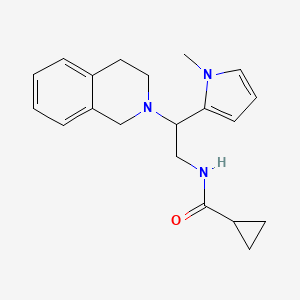

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide is a structurally complex compound integrating three key moieties: a 3,4-dihydroisoquinoline core, a 1-methylpyrrole group, and a cyclopropanecarboxamide unit. Its molecular formula is C₂₁H₂₆N₃O, with a molecular weight of 336.46 g/mol.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-22-11-4-7-18(22)19(13-21-20(24)16-8-9-16)23-12-10-15-5-2-3-6-17(15)14-23/h2-7,11,16,19H,8-10,12-14H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXQKWUMINTYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2CC2)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic synthesis. A possible synthetic route might include:

Formation of the dihydroisoquinoline moiety: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Synthesis of the pyrrole ring: This can be synthesized via Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Coupling of the two moieties: The dihydroisoquinoline and pyrrole units can be coupled using a suitable linker, often involving amide bond formation.

Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved using a Simmons-Smith reaction or other cyclopropanation methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.

Reduction: Reduction reactions could target the carbonyl groups or the double bonds within the rings.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities, primarily due to its structural features that allow interaction with various biological targets. Key properties include:

- Neuroprotective Effects : Research indicates that compounds with a similar structure to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide may have neuroprotective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's. This is attributed to their ability to modulate neurotransmitter systems and inhibit neuroinflammation.

- Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant properties using models like the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. For instance, derivatives of 3,4-dihydroisoquinoline have shown promising results in reducing seizure activity, which suggests that N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide could exhibit similar effects .

Table 1: Summary of Research Findings on Related Compounds

Case Study: Neuroprotective Effects

A study investigating the neuroprotective properties of structurally similar compounds found that they could reduce neuronal cell death induced by oxidative stress. The mechanism involved the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production . This suggests that N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide may offer similar protective benefits.

Future Directions and Clinical Implications

The potential applications of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide extend beyond basic research into clinical settings:

- Development of Novel Therapeutics : Given its promising pharmacological profile, further development could lead to new treatments for neurological disorders.

- Combination Therapies : The compound could be explored in combination with existing therapies for enhanced efficacy in treating complex conditions like depression or epilepsy.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. Cyclohexanecarboxamide Analog (C₂₃H₃₁N₃O)

- Key Difference : Replacement of the cyclopropane ring with a cyclohexane group.

- Bioavailability: The larger cyclohexane moiety may reduce solubility compared to the compact cyclopropane .

2.1.2. Thiazole-Containing Analog (C₁₈H₁₉N₃O₂S)

- Key Feature : Incorporation of a thiazole ring instead of pyrrole.

- Impact :

- Electronic Properties : Thiazole’s sulfur atom enhances hydrogen-bonding and π-stacking interactions.

- Biological Activity : Exhibits anticancer activity (IC₅₀ = 0.8 µM against HeLa cells) and AKR1C3 enzyme inhibition .

Functional Group Variants

2.2.1. Sulfonyl-Based Analog (C₁₅H₂₀N₂O₃S)

- Key Feature : A sulfonyl (-SO₂-) linker replaces the ethyl spacer.

- Impact :

2.2.2. Indole-Containing Analog (C₂₃H₂₆N₄O₂)

- Key Feature : Substitution of pyrrole with an indole group.

- Impact :

- Binding Affinity : Indole’s planar structure enhances interactions with aromatic residues in serotonin receptors .

- Activity : Neuroprotective effects in Parkinson’s disease models (50% reduction in dopaminergic neuron loss) .

Data Table: Comparative Analysis

Mechanistic and Pharmacological Insights

- Cyclopropane vs. Cyclohexane : The cyclopropane ring’s strain and rigidity favor tight binding to rigid enzyme pockets (e.g., kinases), while cyclohexane analogs may better fit flexible targets like G-protein-coupled receptors .

- Pyrrole vs. Indole : Indole’s extended π-system improves binding to hydrophobic pockets in neurological targets, whereas pyrrole’s smaller size enhances metabolic stability .

- Sulfonyl Linkers : Improve solubility and resistance to cytochrome P450-mediated oxidation, critical for oral bioavailability .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide is a synthetic compound with potential therapeutic applications. It belongs to a class of compounds that exhibit various biological activities, including neuroprotective, anti-inflammatory, and antitumor effects. This article reviews the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure includes a cyclopropanecarboxamide core linked to a 3,4-dihydroisoquinoline moiety and a pyrrole derivative. Its molecular formula is with a molecular weight of approximately 294.39 g/mol.

Structural Formula

Neuroprotective Effects

Research indicates that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide exhibit neuroprotective properties. For instance:

- Mechanism : The compound may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

- Case Study : A study on related isoquinoline derivatives demonstrated significant protection against neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation:

- In Vitro Studies : In cell culture models, it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Data Table : Below is a summary of the anti-inflammatory effects observed in various studies.

| Study Reference | Cell Line | Cytokine Measured | Effect |

|---|---|---|---|

| Microglia | TNF-alpha | Decreased by 30% | |

| Macrophages | IL-6 | Decreased by 25% |

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor properties:

- Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

- Case Study : A recent study highlighted that similar compounds led to a significant reduction in tumor size in xenograft models of breast cancer .

Absorption and Metabolism

The pharmacokinetic profile of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide is still under investigation. However, related compounds have shown moderate oral bioavailability and extensive hepatic metabolism.

Toxicological Profile

Initial toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. Long-term studies are necessary to fully elucidate its safety profile.

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group modifications. A common approach employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate condensation reactions between intermediates such as dihydroisoquinoline derivatives and cyclopropanecarboxylic acid precursors. Purification via column chromatography and characterization using NMR and mass spectrometry (MS) are critical to ensure >95% purity .

Q. How is the compound characterized for structural integrity and purity?

Analytical methods include:

Q. What initial biological assays are relevant for evaluating its activity?

Enzyme inhibition assays against targets like nitric oxide synthase (NOS) isoforms (iNOS, eNOS, nNOS) are commonly used. These involve recombinant enzymes expressed in Baculovirus-infected Sf9 cells, with activity measured via radioactive or colorimetric methods .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for structural validation?

X-ray crystallography tools like SHELXL (for refinement) and ORTEP-III (for graphical representation) are employed to resolve ambiguities in bond lengths, angles, and stereochemistry. SHELX’s robustness in handling high-resolution data and twinned crystals makes it suitable for complex heterocyclic systems .

Q. What computational methods predict target interactions and binding affinities?

Molecular docking simulations (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations can model interactions with enzymes or receptors. For example, the dihydroisoquinoline moiety may engage in π-π stacking with aromatic residues in enzyme active sites, while the cyclopropane group influences steric accessibility. In vitro validation via surface plasmon resonance (SPR) or fluorescence polarization assays is recommended .

Q. How can synthetic yield and purity be optimized for scale-up?

Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst optimization : DMAP improves amide bond formation kinetics.

- Temperature control : Low temperatures reduce side reactions during sensitive steps (e.g., cyclopropane ring formation).

- Workup protocols : Acid-base extraction removes unreacted intermediates, and recrystallization improves purity .

Q. What strategies address discrepancies in biological activity data across studies?

- Dose-response curves : Ensure consistent concentration ranges and controls.

- Assay standardization : Use validated protocols (e.g., NOS inhibition assays with L-NAME as a positive control).

- Metabolic stability testing : Evaluate compound degradation in biological matrices using LC-MS/MS .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.